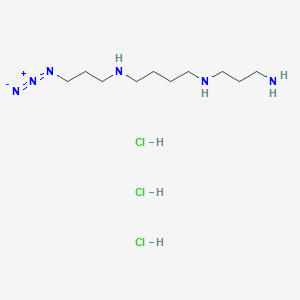
N1-Azido-spermine (trihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Azido-spermine (trihydrochloride) is a chemical compound that features an azide group attached to the spermine molecule. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates with specific biomolecules. The azide group in N1-Azido-spermine (trihydrochloride) makes it highly reactive and suitable for various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Azido-spermine (trihydrochloride) typically involves the reaction of spermine with sodium azide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the azide group on the spermine molecule .
Industrial Production Methods: Industrial production of N1-Azido-spermine (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: N1-Azido-spermine (trihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Various substituted spermine derivatives.
Reduction Reactions: Amine derivatives of spermine.
Cycloaddition Reactions: Triazole derivatives.
科学的研究の応用
N1-Azido-spermine (trihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules in biological systems.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of N1-Azido-spermine (trihydrochloride) is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being targeted .
類似化合物との比較
N1-Azido-spermine (trihydrochloride) can be compared with other azide-containing compounds and spermine derivatives:
Similar Compounds:
Uniqueness: N1-Azido-spermine (trihydrochloride) is unique due to its combination of the azide group and the polyamine structure of spermine. This combination provides high reactivity and versatility in various chemical and biological applications, making it a valuable tool in scientific research .
特性
分子式 |
C10H27Cl3N6 |
|---|---|
分子量 |
337.7 g/mol |
IUPAC名 |
N-(3-aminopropyl)-N'-(3-azidopropyl)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |
InChIキー |
OAAIMCTWMSESMM-UHFFFAOYSA-N |
正規SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


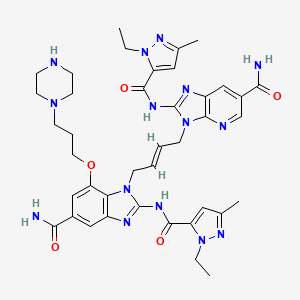
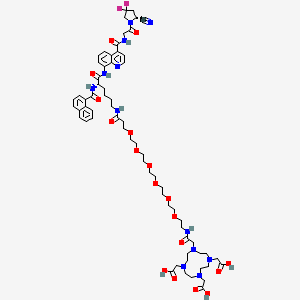
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
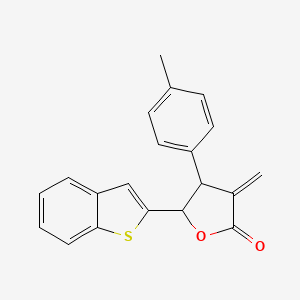
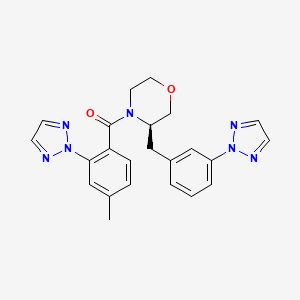
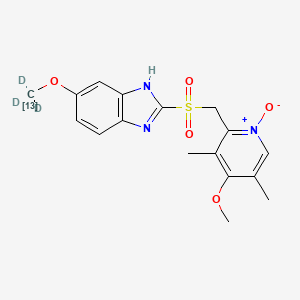
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
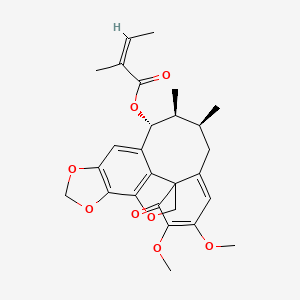
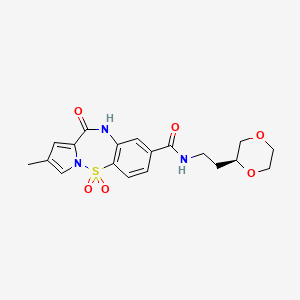
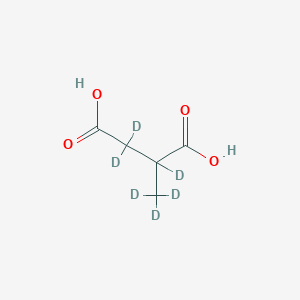
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
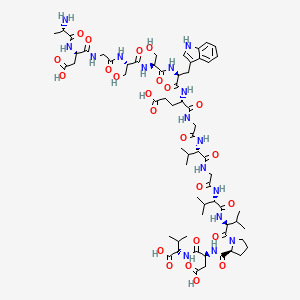
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

